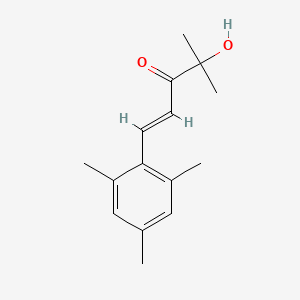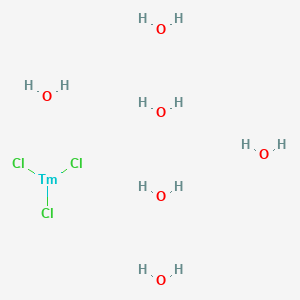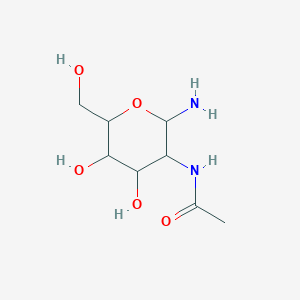
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid: is an organic compound with a molecular formula of C9H10O4S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features an ethoxycarbonyl group and a carboxylic acid group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the thiophene ring, which can be functionalized through various methods.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the methyl group on the thiophene ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- 4-(Ethoxycarbonyl)-2-methylthiophene-3-carboxylic acid
- 4-(Ethoxycarbonyl)-3-ethylthiophene-2-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the thiophene ring. This arrangement provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of specialized compounds with tailored properties.
特性
分子式 |
C9H10O4S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC名 |
4-ethoxycarbonyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4S/c1-3-13-9(12)6-4-14-7(5(6)2)8(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChIキー |
JEZLLPSIALUKCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=C1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
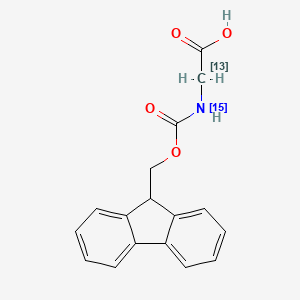

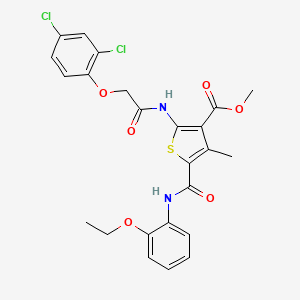

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

